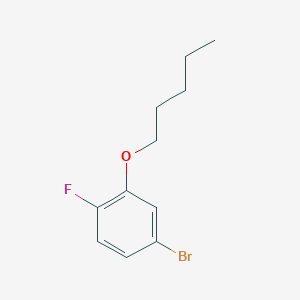

1-Bromo-4-fluoro-3-n-pentyloxybenzene

描述

1-Bromo-4-fluoro-3-n-pentyloxybenzene (C₁₁H₁₄BrFO) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 4), and an n-pentyloxy group (position 3). This trifunctionalized structure confers unique physicochemical properties, making it relevant in organic synthesis, agrochemicals, and pharmaceuticals. The bromine and fluorine atoms enhance electrophilic substitution reactivity, while the n-pentyloxy chain contributes to lipophilicity, influencing solubility and biological activity .

属性

IUPAC Name |

4-bromo-1-fluoro-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVAIRDNPIWWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-3-n-pentyloxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1-bromo-4-fluorobenzene.

Etherification: The pentyloxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions

1-Bromo-4-fluoro-3-n-pentyloxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in a substitution reaction.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

Nucleophilic Substitution: Depending on the nucleophile used, products can include various substituted benzene derivatives.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

科学研究应用

Chemical Synthesis

Intermediate in Organic Reactions

1-Bromo-4-fluoro-3-n-pentyloxybenzene serves as an important intermediate in various organic synthesis processes. It can be utilized in the preparation of Grignard reagents, which are crucial for forming carbon-carbon bonds in organic compounds. This compound's ability to undergo nucleophilic substitutions makes it valuable for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Reagents for Coupling Reactions

The compound can act as a reagent in coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the formation of biaryl compounds that are prevalent in drug discovery and development. The presence of both bromine and fluorine enhances its reactivity and selectivity in these transformations.

Material Science

Development of Functional Materials

this compound is explored for its potential in developing functional materials, particularly in the field of organic electronics. Its molecular structure allows it to participate in the formation of conjugated polymers, which are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Liquid Crystalline Applications

The compound's structural characteristics suggest potential applications in liquid crystal displays (LCDs). Its ability to form liquid crystalline phases can be exploited to create advanced display technologies that are more efficient and offer better performance.

Pharmaceutical Applications

Drug Development

In pharmaceutical chemistry, this compound is studied for its role as a building block in synthesizing biologically active compounds. The fluorine atom is known to enhance the metabolic stability of drugs, making this compound a candidate for developing new therapeutic agents.

Case Studies

Several studies have highlighted its efficacy in synthesizing novel compounds with potential anti-cancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines, showcasing its relevance in medicinal chemistry.

Analytical Chemistry

Use as an Internal Standard

The compound is also utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its distinct mass spectrum allows for accurate quantification of volatile organic compounds (VOCs) in environmental samples, aiding in pollution monitoring and regulatory compliance.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for Grignard reagents; coupling reactions (Suzuki, Sonogashira) |

| Material Science | Development of conjugated polymers; liquid crystalline materials |

| Pharmaceutical Chemistry | Building block for biologically active compounds; anti-cancer drug synthesis |

| Analytical Chemistry | Internal standard for GC-MS; quantification of VOCs |

作用机制

The mechanism of action of 1-Bromo-4-fluoro-3-n-pentyloxybenzene in chemical reactions involves:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid derivative.

相似化合物的比较

Substituent Position and Functional Group Variations

The following table compares 1-bromo-4-fluoro-3-n-pentyloxybenzene with analogous brominated/fluorinated benzene derivatives, emphasizing substituent effects:

Physicochemical Properties

- Lipophilicity : The n-pentyloxy group in the target compound significantly enhances hydrophobicity compared to shorter alkoxy chains (e.g., methoxy in 2-Bromo-4-fluoro-1-methoxybenzene) or electron-withdrawing groups (e.g., CF₃O in ). This property is critical for membrane permeability in bioactive molecules.

- Reactivity : Bromine at position 1 facilitates nucleophilic aromatic substitution (NAS), while fluorine at position 4 directs electrophilic reactions to the meta position. In contrast, methyl or tert-pentyl groups (e.g., ) hinder NAS due to steric effects.

- Thermal Stability : Branched alkyl chains (e.g., tert-pentyl in ) improve thermal stability compared to linear chains like n-pentyloxy.

Research Findings and Data Gaps

Key Observations

- Synthetic Accessibility : Bromo-fluoro benzenes with alkoxy groups are typically synthesized via Ullmann coupling or nucleophilic substitution, but the n-pentyloxy chain may require specialized catalysts due to steric demands.

- Toxicity: Brominated aromatics (e.g., ) often exhibit higher toxicity than non-halogenated analogs, necessitating careful handling.

Unresolved Questions

- Exact melting/boiling points and solubility data for this compound are unavailable in the provided evidence.

- Comparative studies on its biological activity versus analogs like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene are needed.

生物活性

1-Bromo-4-fluoro-3-n-pentyloxybenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H15BrF and features a bromine atom at the para position and a fluorine atom at the ortho position relative to the pentyloxy group. This arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds, including 1-bromo derivatives, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, suggesting potential use in developing new antimicrobial agents. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The cytotoxic effects of this compound are thought to be mediated through induction of apoptosis in cancer cells. Flow cytometry analysis indicated increased annexin V binding, signifying early apoptotic events. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Toxicological Profile

Toxicity studies have been performed to assess the safety profile of this compound. Acute toxicity tests in rodents indicated a median lethal dose (LD50) of approximately 2,700 mg/kg for oral administration, with observed symptoms including tremors and weight loss at higher doses . These findings underscore the need for careful consideration when evaluating therapeutic applications.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Anticancer Research : A study explored the synthesis of novel derivatives based on this compound, leading to enhanced activity against resistant cancer cell lines.

- Antimicrobial Development : Another investigation focused on formulating topical agents incorporating this compound, demonstrating efficacy against skin infections caused by antibiotic-resistant bacteria.

常见问题

Q. What design principles govern the use of this compound in liquid crystal or polymer precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。